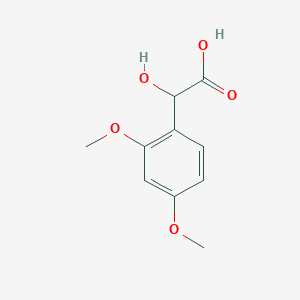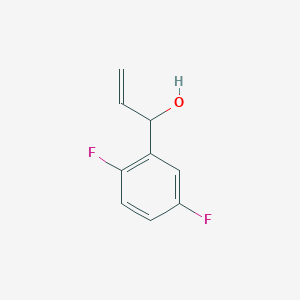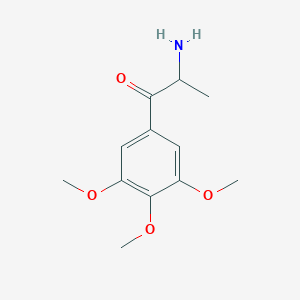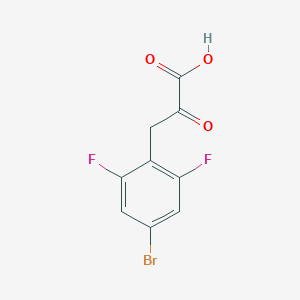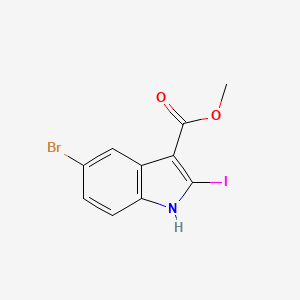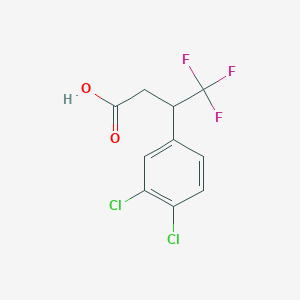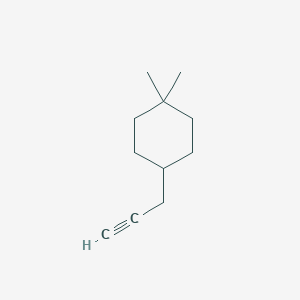
1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane is a cyclic terpene hydrocarbon with a unique chemical structureThe molecular formula of this compound is C11H18, and it has a molecular weight of 150.26 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane can be achieved through various synthetic routes. One common method involves the cyclization of prop-2-yn-1-ones using palladium-catalyzed [4+1] cyclization . This reaction is typically carried out under specific conditions, including the use of aryl amine and water as reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different hydrocarbons.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce different hydrocarbons.
科学的研究の応用
1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane has diverse applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and catalysts.
作用機序
The mechanism of action of 1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in catalytic reactions, it may act as a ligand to facilitate the reaction process .
類似化合物との比較
1,4-Dimethyl-2-(2-methylpropyl)cyclohexane: This compound has a similar cyclic structure but different substituents.
4-(prop-2-yn-1-yl)cyclohexane-1,3-dione: Another compound with a similar backbone but different functional groups.
Uniqueness: 1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane is unique due to its specific substituents and the resulting chemical properties
特性
分子式 |
C11H18 |
|---|---|
分子量 |
150.26 g/mol |
IUPAC名 |
1,1-dimethyl-4-prop-2-ynylcyclohexane |
InChI |
InChI=1S/C11H18/c1-4-5-10-6-8-11(2,3)9-7-10/h1,10H,5-9H2,2-3H3 |
InChIキー |
PAXVRWHPZPDUGY-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)CC#C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


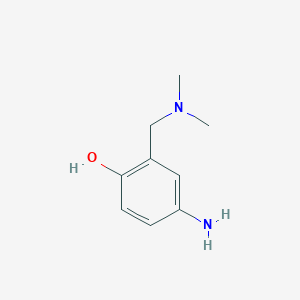
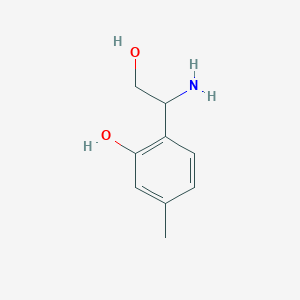

![2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13605829.png)

